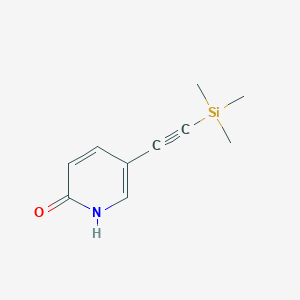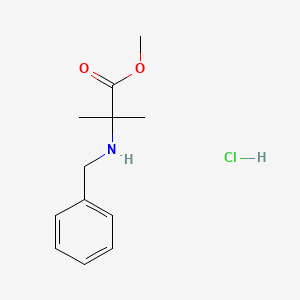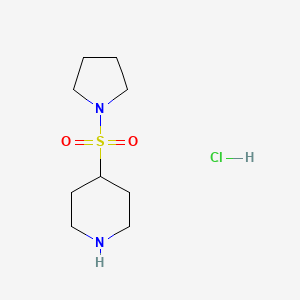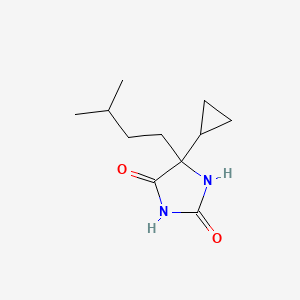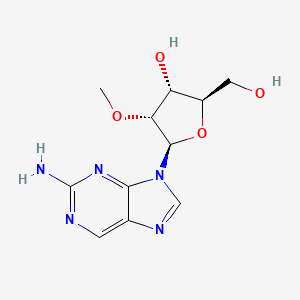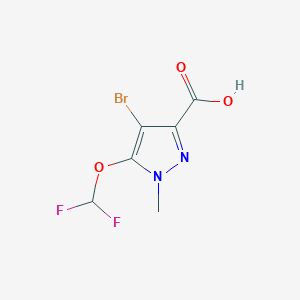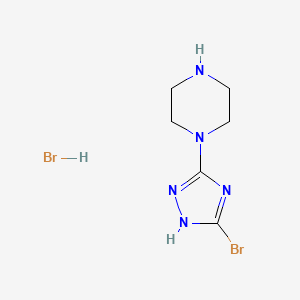![molecular formula C9H16ClN B1382481 1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 1803609-13-3](/img/structure/B1382481.png)
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride
Übersicht
Beschreibung
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 1803609-13-3 . It has a molecular weight of 173.69 . The compound is a powder in physical form .
Synthesis Analysis
The synthesis of 1-azaspiro[3.3]heptanes, which includes this compound, involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β‑lactams . This methodology has been reported to proceed efficiently and diastereoselectively .Molecular Structure Analysis
The molecular structure of this compound is characterized by two four-membered rings that share a single carbon . The InChI code for this compound is 1S/C9H15N.ClH/c1-4-9(5-1)6-10-8(9)7-2-3-7;/h7-8,10H,1-6H2;1H .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 102-104°C . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride has been explored in the field of enantioselective synthesis. A study by Yao et al. (2011) demonstrated its use in the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates, providing a key intermediate for the enantioselective synthesis of quinolone antibacterial agents (Yao et al., 2011).
Novel Compound Synthesis
Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound useful for further selective derivation and novel compound synthesis (Meyers et al., 2009).
Amino Acid Analogs
Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Photocycloaddition Reactions
Murray et al. (2021) explored the intermolecular cross-selective [2 + 2] photocycloaddition reaction, providing access to polysubstituted 2-azaspiro[3.3]heptane motifs, significant in medicinal chemistry (Murray et al., 2021).
Diastereoselective Addition
Reddy et al. (2019) reported the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, facilitating the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, important in modern drug discovery (Reddy et al., 2019).
Improved Stability and Solubility
Van der Haas et al. (2017) improved the synthesis of 2-oxa-6-azaspiro[3.3]heptane, enhancing its stability and solubility, which is crucial for broader application in reaction conditions (Van der Haas et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-4-9(5-1)6-10-8(9)7-2-3-7;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMUICGINCDKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





